

# An In-Depth Technical Guide to 4-Amino-2-(methylthio)benzoic acid

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## Compound of Interest

Compound Name: 4-Amino-2-(methylthio)benzoic acid

Cat. No.: B2724894

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## Abstract

This technical guide provides a comprehensive overview of **4-Amino-2-(methylthio)benzoic acid**, a molecule of interest for research and development in the pharmaceutical and chemical industries. This document consolidates available information on its chemical identity, structural features, and key data points relevant to scientific professionals. Due to the limited availability of specific experimental data for this compound, this guide also presents well-established methodologies for the synthesis and characterization of structurally related compounds to provide a foundational understanding for researchers.

## Chemical Identity and Structure

**4-Amino-2-(methylthio)benzoic acid** is a substituted benzoic acid derivative. The presence of an amino group, a methylthio group, and a carboxylic acid function on the benzene ring makes it a versatile building block in organic synthesis.

- Chemical Name: **4-Amino-2-(methylthio)benzoic acid**
- CAS Number: 1343844-11-0[1][2]
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub>S

- Molecular Weight: 183.23 g/mol

Structure:

## Physicochemical Properties

Detailed experimental data for the physicochemical properties of **4-Amino-2-(methylthio)benzoic acid** are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, the following characteristics can be anticipated.

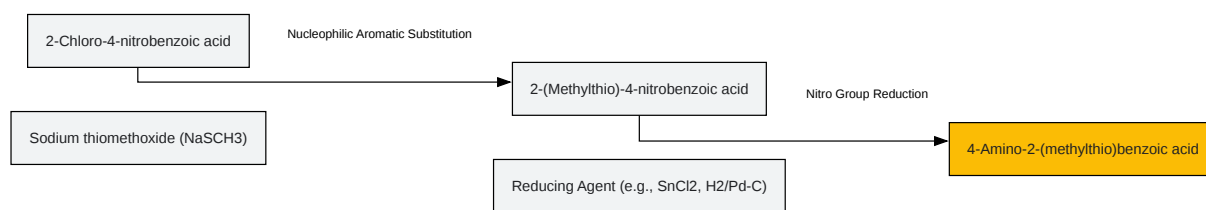
Property	Predicted/Reported Value (for related compounds)	Source (for related compounds)
Melting Point	160-165 °C (for 4-Amino-2-methylbenzoic acid)	
Solubility	Likely soluble in organic solvents such as methanol, ethanol, and DMSO.	General chemical knowledge
pKa (Carboxylic Acid)	~4-5	General chemical knowledge
pKa (Amine)	~2-3	General chemical knowledge

## Synthesis

A specific, detailed experimental protocol for the synthesis of **4-Amino-2-(methylthio)benzoic acid** is not readily available in the reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A potential two-step synthesis starting from 2-chloro-4-nitrobenzoic acid is outlined below.

## Proposed Synthesis Pathway

The proposed synthesis involves two key transformations: nucleophilic aromatic substitution of the chlorine atom with a methylthiolate group, followed by the reduction of the nitro group to an amine.



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Caption: Proposed two-step synthesis of **4-Amino-2-(methylthio)benzoic acid**.

## Hypothetical Experimental Protocol

This protocol is a hypothetical procedure based on standard laboratory techniques for similar transformations.

### Step 1: Synthesis of 2-(Methylthio)-4-nitrobenzoic acid

- To a solution of 2-chloro-4-nitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) is added sodium thiomethoxide (1.1 eq) at room temperature.
- The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and poured into water.
- The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.
- The solid is collected by filtration, washed with water, and dried to afford 2-(methylthio)-4-nitrobenzoic acid.

### Step 2: Synthesis of **4-Amino-2-(methylthio)benzoic acid**

- 2-(Methylthio)-4-nitrobenzoic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

- A reducing agent is added. Common reagents for this transformation include tin(II) chloride ( $\text{SnCl}_2$ ) in the presence of concentrated HCl, or catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
- The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group is complete, as monitored by TLC.
- If using  $\text{SnCl}_2$ , the reaction mixture is basified to precipitate the tin salts, which are then removed by filtration. The filtrate is then acidified to precipitate the product.
- If using catalytic hydrogenation, the catalyst is removed by filtration through celite. The solvent is then removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system to yield **4-Amino-2-(methylthio)benzoic acid**.

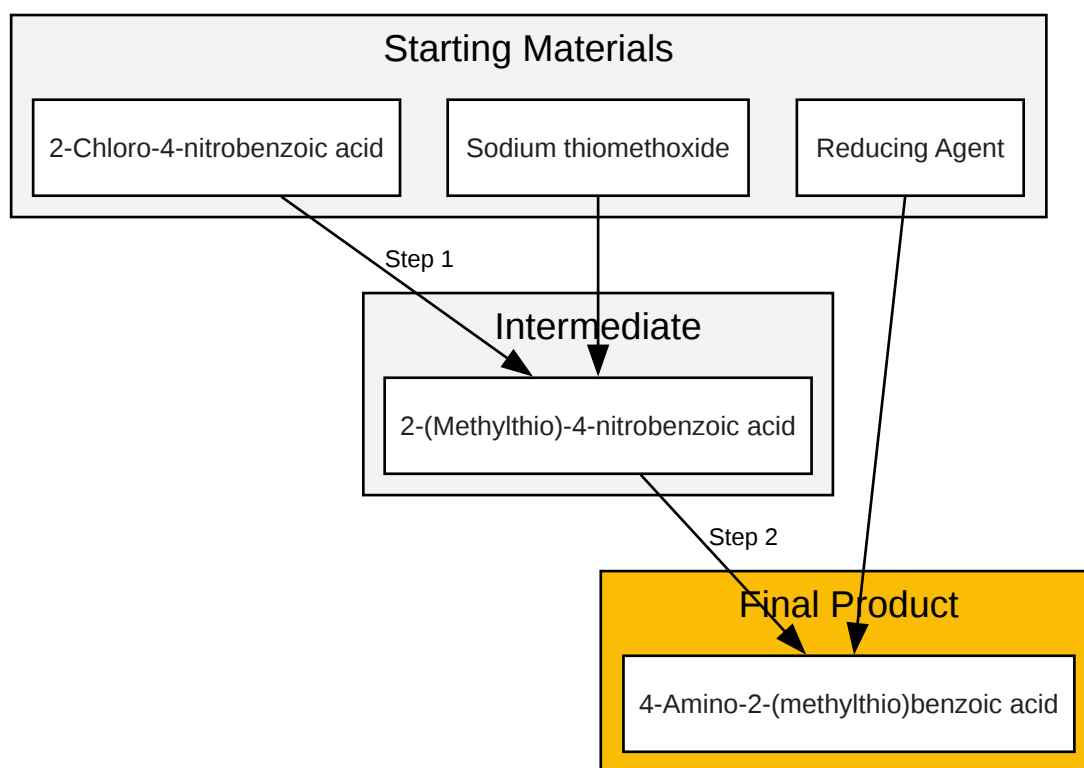
## Analytical Data (Predicted)

Specific spectral data for **4-Amino-2-(methylthio)benzoic acid** is not available in the searched databases. The following table provides expected ranges and characteristics based on the analysis of structurally related compounds.

Technique	Expected Observations
$^1\text{H}$ NMR	- Aromatic protons (3H) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - A singlet for the methylthio group (-SCH <sub>3</sub> ) protons (3H) around $\delta$ 2.4-2.6 ppm. - A broad singlet for the amino group (-NH <sub>2</sub> ) protons (2H). - A broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift ( $>10$ ppm).
$^{13}\text{C}$ NMR	- A signal for the carboxylic acid carbonyl carbon around $\delta$ 165-175 ppm. - Six distinct signals for the aromatic carbons. - A signal for the methylthio group (-SCH <sub>3</sub> ) carbon around $\delta$ 15-25 ppm.
IR (Infrared) Spectroscopy	- A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 $\text{cm}^{-1}$ . - A C=O stretch from the carboxylic acid around 1680-1710 $\text{cm}^{-1}$ . - N-H stretching vibrations from the primary amine in the range of 3300-3500 $\text{cm}^{-1}$ (typically two bands). - C-S stretching vibrations, which are generally weak, appearing in the fingerprint region.
Mass Spectrometry (MS)	- A molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound (183.23). - Fragmentation patterns may include the loss of H <sub>2</sub> O, COOH, and CH <sub>3</sub> S.

## Logical Relationship of Synthesis

The following diagram illustrates the logical flow from starting materials to the final product in the proposed synthetic pathway.



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Caption: Logical flow of the proposed synthesis of **4-Amino-2-(methylthio)benzoic acid**.

## Applications in Research and Drug Development

Substituted aminobenzoic acids are important scaffolds in medicinal chemistry. The unique combination of functional groups in **4-Amino-2-(methylthio)benzoic acid** makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity. The amino group can be readily derivatized to form amides, sulfonamides, or participate in coupling reactions. The carboxylic acid can be converted to esters, amides, or other acid derivatives. The methylthio group can potentially be oxidized to sulfoxide or sulfone, further increasing the molecular diversity that can be generated from this scaffold.

## Conclusion

This technical guide has summarized the available information on **4-Amino-2-(methylthio)benzoic acid**, including its chemical identity and structure. In the absence of specific experimental data, a plausible synthetic route and predicted analytical characteristics

have been provided based on the chemistry of related compounds. This information is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and potential applications of this compound. Further experimental validation is necessary to confirm the proposed synthesis and characterize the physicochemical and spectroscopic properties of **4-Amino-2-(methylthio)benzoic acid**.

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## References

- 1. 4-Amino-2-(methylsulfanyl)benzoic acid | 1343844-11-0 | TDC84411 [biosynth.com]
- 2. chiralen.com [chiralen.com]
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